5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S/c18-14-7-6-12(24-14)16(22)21(9-10-3-2-8-23-10)17-20-15-11(19)4-1-5-13(15)25-17/h1,4-7,10H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINGSUWHBMIKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the furan and oxolane groups. The bromine and chlorine atoms are introduced through halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to benzothiazoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize the target compound’s properties, we compare it to structurally related carboxamides with variations in heterocyclic cores, substituents, and amide linkages.
Substituent Effects on Heterocyclic Cores
Benzothiazole vs. Thiazole Analogs
- 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (): Core: Monocyclic thiazole with a methyl group at position 3. The methyl group may lower steric hindrance compared to the target’s 4-chloro substituent. Implications: Thiazole derivatives generally exhibit lower thermal stability and altered binding kinetics compared to benzothiazoles .
Benzothiazole vs. Benzoxazole Analogs
- 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (): Core: Benzoxazole with oxygen instead of sulfur in the heterocycle. Substituents: Dual chloro substitutions (benzamide and benzoxazole) enhance lipophilicity.
Amide Linkage and Functional Group Modifications
N-Alkylation Effects
The target compound’s N-[(oxolan-2-yl)methyl] group distinguishes it from simpler amides. For example:
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Lacks alkylation on the amide nitrogen, relying solely on hydrogen bonding (N–H···N/O interactions) for crystal packing and stability.
Halogenation Patterns
Pharmacological and Physicochemical Profiles
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:
- Benzothiazole derivatives (e.g., nitazoxanide analogs in ) are known to inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The target’s 4-chloro substitution may enhance such inhibitory effects by increasing electron-withdrawing capacity .
- Oxolan-containing compounds : The tetrahydrofuran moiety could mitigate the high logP values associated with halogenated aromatics, improving drug-likeness .
Crystal Packing and Hydrogen Bonding
Comparative Data Table
Biological Activity
The compound 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a synthetic derivative belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A benzothiazole ring, which is known for its pharmacological significance.
- A furan moiety that enhances biological activity.
- A bromine atom and a chlorine substituent that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H6BrClN2O2S |
| Molecular Weight | 327.60 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
- Cytotoxic Effects : Studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar benzothiazole derivatives. For instance, compounds in this class have demonstrated significant inhibition of tumor growth in various cancer cell lines.
-
Cell Lines Tested :
- Human epidermoid carcinoma (A431)
- Non-small cell lung cancer (A549)
- Other cancer types (H1299)
-
Assays Conducted :
- MTT Assay : To assess cell viability.
- Flow Cytometry : To analyze apoptosis and cell cycle arrest.
- Western Blotting : To evaluate protein expression related to apoptosis and proliferation pathways.
Results Summary
In a study focusing on benzothiazole derivatives, compounds exhibited:
- Significant inhibition of cell proliferation in A431 and A549 cells.
- Induction of apoptosis at concentrations ranging from 1 to 4 μM.
- Downregulation of inflammatory cytokines such as IL-6 and TNF-α.
Case Study 1: Dual Action Against Inflammation and Cancer
A derivative similar to this compound was tested for dual action against cancer and inflammation. The compound demonstrated:
- Inhibition of cancer cell migration in scratch wound healing assays.
- Modulation of inflammatory responses in macrophage cultures.
Case Study 2: Structure–Activity Relationship (SAR)
Research into SAR has indicated that modifications on the benzothiazole ring significantly affect biological activity. For example, substituents at specific positions enhance anticancer properties while reducing cytotoxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
